molecular formula C30H58O3 B14270390 22-Oxooctacosyl acetate CAS No. 138441-85-7

22-Oxooctacosyl acetate

Cat. No.: B14270390
CAS No.: 138441-85-7
M. Wt: 466.8 g/mol
InChI Key: DNBKEPCLYSSLMA-UHFFFAOYSA-N
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Description

22-Oxooctacosyl acetate is an organic compound with the molecular formula C₃₀H₅₈O₃ It is a derivative of octacosanol, a long-chain fatty alcohol, and is characterized by the presence of an acetate group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 22-Oxooctacosyl acetate typically involves the esterification of 22-oxooctacosanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

22-Oxooctacosyl acetate undergoes several types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.

Major Products Formed

    Oxidation: Formation of 22-oxooctacosanoic acid.

    Reduction: Formation of 22-hydroxyoctacosyl acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

22-Oxooctacosyl acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 22-Oxooctacosyl acetate is primarily related to its ability to interact with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.

Comparison with Similar Compounds

Similar Compounds

    Octacosanol: A long-chain fatty alcohol with similar structural features but lacking the acetate and ketone groups.

    Octacosanoic acid: A long-chain fatty acid with a similar carbon backbone but different functional groups.

Uniqueness

22-Oxooctacosyl acetate is unique due to the presence of both an acetate ester and a ketone functional group. This combination of functional groups imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

138441-85-7

Molecular Formula

C30H58O3

Molecular Weight

466.8 g/mol

IUPAC Name

22-oxooctacosyl acetate

InChI

InChI=1S/C30H58O3/c1-3-4-5-23-26-30(32)27-24-21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22-25-28-33-29(2)31/h3-28H2,1-2H3

InChI Key

DNBKEPCLYSSLMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCCCCCCCCCCCCCCCCCCCCOC(=O)C

Origin of Product

United States

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